molecular formula C5H8FNO3 B12936157 (3R,4R)-3-Amino-4-fluorotetrahydrofuran-3-carboxylic acid

(3R,4R)-3-Amino-4-fluorotetrahydrofuran-3-carboxylic acid

Cat. No.: B12936157
M. Wt: 149.12 g/mol
InChI Key: SKOMSHHLONMKBX-UCORVYFPSA-N
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Description

(3R,4R)-3-Amino-4-fluorotetrahydrofuran-3-carboxylic acid is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring both an amino group and a fluorine atom, makes it an interesting subject for research in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-3-Amino-4-fluorotetrahydrofuran-3-carboxylic acid typically involves the use of chiral starting materials and selective fluorination techniques. One common method includes the use of chiral auxiliaries to induce the desired stereochemistry, followed by fluorination using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require low temperatures and inert atmospheres to prevent side reactions and ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as asymmetric catalysis or biocatalysis These methods can provide higher efficiency and selectivity, making them suitable for large-scale production

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3-Amino-4-fluorotetrahydrofuran-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as fluorinated alcohols, aldehydes, and substituted amino acids

Scientific Research Applications

(3R,4R)-3-Amino-4-fluorotetrahydrofuran-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Its unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor agonists/antagonists.

    Industry: It can be used in the development of new materials with specific properties, such as fluorinated polymers or advanced composites.

Mechanism of Action

The mechanism of action of (3R,4R)-3-Amino-4-fluorotetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity, while the amino group can participate in hydrogen bonding and other interactions. These properties can modulate the activity of the target molecules and influence various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (3R,4R)-3-Amino-4-fluorotetrahydrofuran-3-carboxylic acid stands out due to its unique combination of a tetrahydrofuran ring, an amino group, and a fluorine atom. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C5H8FNO3

Molecular Weight

149.12 g/mol

IUPAC Name

(3R,4R)-3-amino-4-fluorooxolane-3-carboxylic acid

InChI

InChI=1S/C5H8FNO3/c6-3-1-10-2-5(3,7)4(8)9/h3H,1-2,7H2,(H,8,9)/t3-,5-/m0/s1

InChI Key

SKOMSHHLONMKBX-UCORVYFPSA-N

Isomeric SMILES

C1[C@@H]([C@@](CO1)(C(=O)O)N)F

Canonical SMILES

C1C(C(CO1)(C(=O)O)N)F

Origin of Product

United States

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